molecular formula C10H10N2O B12562742 1-Anilino-1H-pyrrol-3-ol CAS No. 172850-73-6

1-Anilino-1H-pyrrol-3-ol

Cat. No.: B12562742
CAS No.: 172850-73-6
M. Wt: 174.20 g/mol
InChI Key: BBXCZJJWSLHNJU-UHFFFAOYSA-N
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Description

1-Anilino-1H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring substituted with an aniline group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Anilino-1H-pyrrol-3-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Anilino-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Anilino-1H-pyrrol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Anilino-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Phenyl-1H-pyrrol-3-ol: Similar structure but lacks the aniline group.

    1-(4-Methoxyphenyl)-1H-pyrrol-3-ol: Contains a methoxy group instead of an aniline group.

Uniqueness: 1-Anilino-1H-pyrrol-3-ol is unique due to the presence of both an aniline group and a hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

172850-73-6

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-anilinopyrrol-3-ol

InChI

InChI=1S/C10H10N2O/c13-10-6-7-12(8-10)11-9-4-2-1-3-5-9/h1-8,11,13H

InChI Key

BBXCZJJWSLHNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN2C=CC(=C2)O

Origin of Product

United States

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